Technical Guide: Synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate
Technical Guide: Synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate
This guide details the synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate , a highly specific functionalized pyridine intermediate often used in the development of agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical scaffolds.
The synthesis centers on constructing the 5,6-dimethyl-2-pyridone core via a regioselective condensation, followed by functional group transformations to install the chlorine and ester moieties.
Executive Summary & Retrosynthetic Logic
The synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate poses a regiochemical challenge: installing two methyl groups specifically at the 5- and 6-positions of the pyridine ring. Standard Hantzsch syntheses typically yield symmetrical 2,6-dimethyl derivatives. Therefore, this protocol utilizes a directed Guareschi-Thorpe type condensation involving a regioselectively formylated ketone and cyanoacetamide.
Retrosynthetic Analysis
The molecule is disconnected at the C2-Cl and C3-Ester bonds, revealing the 2-pyridone core as the primary precursor.
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Target: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate
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Precursor 1: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (The "Pyridone Acid").
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Precursor 2: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (The "Pyridone Nitrile").
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Starting Materials: 2-Butanone (Methyl Ethyl Ketone), Ethyl Formate, and 2-Cyanoacetamide.
Caption: Retrosynthetic disconnection showing the linear pathway from commodity chemicals to the target ester.
Detailed Synthesis Pathway
Stage 1: Regioselective Formylation of 2-Butanone
The critical step is forcing the formylation of 2-butanone to occur at the C3 (methylene) position rather than the C1 (methyl) position. Under thermodynamic control (NaOMe/MeOH), the branched enolate is favored, yielding 2-methyl-3-oxobutanal .
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Reagents: 2-Butanone, Ethyl Formate, Sodium Methoxide (28% in MeOH).[1]
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Mechanism: Claisen condensation.
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Key Intermediate: Sodium 1-hydroxy-2-methylbut-1-en-3-one (Sodium salt of 2-methyl-3-oxobutanal).
Stage 2: Pyridone Ring Formation
The sodium salt reacts with 2-cyanoacetamide .[2] The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene of the amide, followed by cyclization of the amide nitrogen onto the ketone carbonyl.
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Reagents: 2-Cyanoacetamide, Piperidinium Acetate (catalyst) or aqueous base.
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Product: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[3][4][5]
Stage 3: Hydrolysis and Chlorination
The nitrile is hydrolyzed to the carboxylic acid. Finally, the 2-pyridone functionality (tautomeric with 2-hydroxypyridine) is converted to a 2-chloro moiety using Phosphorus Oxychloride (POCl₃) . This step can be coupled with esterification or performed sequentially.
Experimental Protocols
Step 1 & 2: Synthesis of the Pyridone Nitrile Core
Reference Grounding: EP 1357111 A1; CA 2433158 C.
Reagents:
| Reagent | Amount | Molar Eq |
|---|---|---|
| Sodium Methoxide (28% in MeOH) | 140 mL | ~1.2 eq |
| Diethyl Ether (Anhydrous) | 900 mL | Solvent |
| 2-Butanone (MEK) | 51.2 g | 1.0 eq |
| Ethyl Formate | 57.2 g | 1.1 eq |
| 2-Cyanoacetamide | 60.0 g | 1.0 eq |
| Piperidinium Acetate | Cat. | - |
Protocol:
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Formylation: In a 2L reactor under inert atmosphere (N₂), dilute the Sodium Methoxide solution with Diethyl Ether. Cool the mixture to 4-6°C .
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Mix 2-Butanone and Ethyl Formate in a dropping funnel. Add this mixture dropwise to the reactor over 45 minutes , maintaining the internal temperature below 10°C.
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Stir the resulting suspension (containing the sodium salt of 2-methyl-3-oxobutanal) at 5-10°C for 30 minutes.
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Cyclization: Dissolve 2-Cyanoacetamide in a minimum amount of water or methanol. Add this to the reaction mixture.
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Add a catalytic amount of Piperidinium Acetate (prepared from acetic acid and piperidine).
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Heat the mixture to reflux for 4–6 hours. A solid precipitate (the pyridone salt) will form.
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Workup: Cool to room temperature. Acidify with dilute HCl to pH 4. Filter the solid precipitate. Wash with cold water and diethyl ether.
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Yield: Expect ~50-60% of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a yellow/off-white solid.
Step 3: Hydrolysis to Nicotinic Acid
Protocol:
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Suspend the nitrile (from Step 2) in 50% Sulfuric Acid (H₂SO₄) or Concentrated HCl .
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Heat to 140-150°C (oil bath temperature) for 4–8 hours. Monitor by TLC for disappearance of the nitrile.
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Cool to room temperature and pour onto crushed ice.
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Adjust pH to ~3-4 with NaOH solution to precipitate the acid.
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Filter and dry to obtain 5,6-dimethyl-2-hydroxynicotinic acid .
Step 4: Chlorination and Esterification (One-Pot Method)
Note: This method converts the 2-hydroxy group to 2-chloro and the acid to the acid chloride, which is then quenched with methanol.
Reagents:
| Reagent | Role |
|---|---|
| 5,6-Dimethyl-2-hydroxynicotinic acid | Substrate |
| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent/Solvent |
| PCl₅ (Phosphorus Pentachloride) | Optional Booster |
| Methanol | Quenching Agent |
Protocol:
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Place the dry acid (0.1 mol) in a round-bottom flask.
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Add POCl₃ (excess, ~5-6 eq). Optionally add 1 eq of PCl₅ to ensure complete conversion of the carboxylic acid to the acid chloride.
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Reflux the mixture for 3–5 hours . The suspension should clear as the reaction proceeds.
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Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
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Quench: Dissolve the oily residue (crude 2-chloro-5,6-dimethylnicotinoyl chloride) in dry Dichloromethane (DCM).
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Cool to 0°C. Slowly add Methanol (excess) containing a scavenger base (e.g., Triethylamine or Pyridine) to trap HCl.
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Stir at room temperature for 1 hour.
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Purification: Wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
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Result: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate .
Process Visualization
Caption: Step-by-step reaction flow from 2-Butanone to the final Chloropyridine Ester.
Safety & Optimization
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Regioselectivity Control: In Step 1, maintaining the temperature below 10°C is crucial. Higher temperatures may lead to formylation at the methyl group (C1), resulting in the 6-ethyl isomer impurity.
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POCl₃ Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. All glassware must be oven-dried. The quench step into methanol is exothermic and releases HCl gas; efficient ventilation and a scrubber are required.
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Analytical Check: Use 1H NMR to verify the 5,6-dimethyl pattern.[5]
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Expected Signals: Two singlets for methyl groups (approx. 2.2–2.6 ppm), one aromatic proton at C4 (approx. 7.5–8.0 ppm), and the ester methyl singlet (approx. 3.9 ppm).
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References
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Preparation of 2-methyl-3-oxobutanal sodium salt and cycliz
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General synthesis of substituted 2-hydroxynicotinic acids.
- Chlorination of hydroxypyridines with POCl3.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CA2433158C - Pyridone derivatives having a binding activity to the cannabinoid type 2 receptor - Google Patents [patents.google.com]
- 3. 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 72716-80-4 [sigmaaldrich.com]
- 4. 5,6-DIMETHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE | 72716-80-4 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mangaldaicollege.org [mangaldaicollege.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
